1-(3,5-Dimethyl-4-propoxyphenyl)ethanone
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Overview
Description
1-(3,5-Dimethyl-4-propoxyphenyl)ethanone is an organic compound characterized by its phenyl ring substituted with a propoxy group and two methyl groups, along with an ethanone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3,5-dimethyl-4-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Oxidation of Alcohols: Starting from 1-(3,5-dimethyl-4-propoxyphenyl)ethanol, oxidation using oxidizing agents like chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC) can yield the desired ketone.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Lewis acids like aluminum chloride (AlCl₃)
Major Products Formed:
Oxidation: 1-(3,5-dimethyl-4-propoxyphenyl)ethanoic acid
Reduction: 1-(3,5-dimethyl-4-propoxyphenyl)ethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3,5-Dimethyl-4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethyl-4-propoxyphenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-propoxyphenyl)ethanone is similar to other phenyl ketones and propoxy-substituted phenyl compounds. its unique combination of substituents and functional groups sets it apart. Some similar compounds include:
1-(3,5-dimethyl-4-propoxyphenyl)ethanol
2-(3,5-dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Properties
IUPAC Name |
1-(3,5-dimethyl-4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-15-13-9(2)7-12(11(4)14)8-10(13)3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOPYAGDASMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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